3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol
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Overview
Description
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol is a chemical compound with the molecular formula C12H26O4S4. It contains four hydroxyl groups and four sulfide groups, making it a unique molecule with interesting chemical properties .
Preparation Methods
The synthesis of 3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfide groups can be reduced to thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfide groups play a crucial role in these interactions, allowing the compound to bind to various enzymes and receptors. This binding can lead to changes in the activity of these molecules, resulting in the observed effects .
Comparison with Similar Compounds
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol can be compared with other similar compounds, such as:
3,7,10,14-Tetraoxahexadecane-1,5,12,16-tetrol: Contains oxygen atoms instead of sulfur atoms.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Contains nitrogen atoms and is used as a complexing agent.
The uniqueness of this compound lies in its combination of hydroxyl and sulfide groups, which provide distinct chemical properties and reactivity .
Properties
CAS No. |
112570-70-4 |
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Molecular Formula |
C12H26O4S4 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfanyl)-3-[2-[2-hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethylsulfanyl]propan-2-ol |
InChI |
InChI=1S/C12H26O4S4/c13-1-3-17-7-11(15)9-19-5-6-20-10-12(16)8-18-4-2-14/h11-16H,1-10H2 |
InChI Key |
GZLLWGUQRRYAKC-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(CSCCSCC(CSCCO)O)O)O |
Origin of Product |
United States |
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